Fasudil Fasudil Fasudil is an isoquinoline substituted by a (1,4-diazepan-1-yl)sulfonyl group at position 5. It is a Rho-kinase inhibitor and its hydrochloride hydrate form is approved for the treatment of cerebral vasospasm and cerebral ischemia. It has a role as a geroprotector, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, a vasodilator agent, a nootropic agent, a neuroprotective agent, an antihypertensive agent and a calcium channel blocker. It is a N-sulfonyldiazepane and a member of isoquinolines. It is a conjugate base of a fasudil(1+).
Fasudil has been investigated in Carotid Stenosis.
Brand Name: Vulcanchem
CAS No.: 103745-39-7
VCID: VC0527785
InChI: InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2
SMILES: C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37 g/mol

Fasudil

CAS No.: 103745-39-7

Cat. No.: VC0527785

Molecular Formula: C14H17N3O2S

Molecular Weight: 291.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fasudil - 103745-39-7

Specification

Description Fasudil is an isoquinoline substituted by a (1,4-diazepan-1-yl)sulfonyl group at position 5. It is a Rho-kinase inhibitor and its hydrochloride hydrate form is approved for the treatment of cerebral vasospasm and cerebral ischemia. It has a role as a geroprotector, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, a vasodilator agent, a nootropic agent, a neuroprotective agent, an antihypertensive agent and a calcium channel blocker. It is a N-sulfonyldiazepane and a member of isoquinolines. It is a conjugate base of a fasudil(1+).
Fasudil has been investigated in Carotid Stenosis.
CAS No. 103745-39-7
Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
IUPAC Name 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline
Standard InChI InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2
Standard InChI Key NGOGFTYYXHNFQH-UHFFFAOYSA-N
SMILES C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Canonical SMILES C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Appearance Solid powder

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